Ethyl 4-(phenylethynyl)benzoate

Description

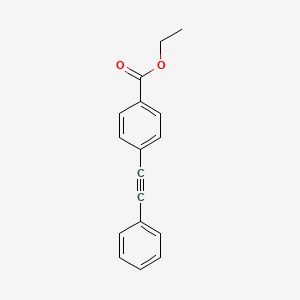

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-phenylethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFGLUYWQJUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405285 | |

| Record name | ETHYL 4-(PHENYLETHYNYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63164-96-5 | |

| Record name | ETHYL 4-(PHENYLETHYNYL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(phenylethynyl)benzoate

Introduction: The Significance of Ethyl 4-(phenylethynyl)benzoate

This compound is a diarylalkyne compound that serves as a crucial building block in the synthesis of a wide array of functional materials and complex organic molecules. Its rigid, linear structure and conjugated π-system impart unique photophysical and electronic properties, making it a valuable intermediate in the development of organic light-emitting diodes (OLEDs), molecular wires, and liquid crystals. Furthermore, the phenylethynyl pharmacophore is present in numerous biologically active compounds, rendering this molecule a key target in medicinal chemistry and drug discovery programs.

This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a strong emphasis on the Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed experimental protocols, and discuss critical parameters for reaction optimization.

Core Synthesis Methodology: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (ethyl 4-iodobenzoate or ethyl 4-bromobenzoate). The transformation is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[1][4]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]

-

The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (ethyl 4-halobenzoate), forming a Pd(II) intermediate.

-

The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide species.

-

Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex in a step called transmetalation.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a representative procedure for the synthesis of this compound via a copper-co-catalyzed Sonogashira reaction.

Materials:

-

Ethyl 4-iodobenzoate

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-iodobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe, followed by triethylamine (2.0 eq).

-

Add phenylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.[5][6]

Reaction Optimization and Key Parameters

The success of the Sonogashira coupling is highly dependent on several factors. Careful optimization of these parameters is crucial for achieving high yields and purity.[7][8][9][10]

| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ in combination with phosphine ligands is often preferred for its air stability and cost-effectiveness. The choice of ligand can significantly impact catalyst activity and stability.[3] |

| Copper Co-catalyst | CuI | Copper(I) iodide is the most commonly used co-catalyst. While essential for the classic Sonogashira, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][2] |

| Base | Triethylamine, Diisopropylamine | An amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[4] |

| Solvent | Toluene, DMF, THF | The choice of solvent depends on the solubility of the reactants and the reaction temperature. Anhydrous and deaerated solvents are crucial to prevent catalyst deactivation and side reactions.[1] |

| Temperature | Room temperature to 120 °C | The reaction temperature is dependent on the reactivity of the aryl halide. Aryl iodides are generally more reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1] |

| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is necessary to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne.[1] |

Alternative Synthetic Strategies

While the Sonogashira coupling is the workhorse for synthesizing diarylalkynes, other methods can be employed, particularly when specific functional group tolerance is required.

One-Pot Synthesis from Two Different Aryl Halides

A notable variation allows for the synthesis of unsymmetrical diarylalkynes, such as this compound, in a one-pot procedure starting from two different aryl halides and (trimethylsilyl)acetylene.[11] This method involves an initial Sonogashira coupling, followed by in-situ desilylation and a second Sonogashira coupling.[11]

Characterization and Purification

The successful synthesis of this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[12] The ¹H NMR spectrum should show characteristic signals for the ethyl group, as well as the aromatic protons.[12] The ¹³C NMR will confirm the presence of the alkyne carbons.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values (typically around 74-76 °C).[12]

Purification is most commonly achieved by column chromatography on silica gel, using a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, as the eluent.[5][6]

Conclusion

The synthesis of this compound is a well-established process, with the Sonogashira cross-coupling reaction being the method of choice for its efficiency and reliability. A thorough understanding of the reaction mechanism and the influence of key parameters is paramount for successful synthesis and optimization. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and effectively synthesize this important chemical intermediate.

References

-

Sonogashira coupling. In: Wikipedia. Accessed January 20, 2026. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Accessed January 20, 2026. [Link]

-

Sonogashira Coupling. In: Chemistry LibreTexts. Last updated August 5, 2024. Accessed January 20, 2026. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

-

The Sonogashira coupling reaction mechanism. ResearchGate. Accessed January 20, 2026. [Link]

-

Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. Published November 2, 2015. Accessed January 20, 2026. [Link]

-

Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. ResearchGate. Accessed January 20, 2026. [Link]

-

Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Accessed January 20, 2026. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Accessed January 20, 2026. [Link]

-

Severin R, Reimer J, Doye S. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. J Org Chem. 2010;75(10):3518-3521. [Link]

-

Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. Royal Society of Chemistry. Accessed January 20, 2026. [Link]

-

Supporting Information. The Royal Society of Chemistry. Accessed January 20, 2026. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. RU2524961C1 - Method of producing phenylethynyl derivatives of aromatic compounds - Google Patents [patents.google.com]

- 7. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [repository.kaust.edu.sa]

- 11. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes [organic-chemistry.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Sonogashira Coupling for the Synthesis of Ethyl 4-(phenylethynyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Arylalkyne Synthesis

The Sonogashira cross-coupling reaction stands as a paramount synthetic methodology for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, this palladium and copper co-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, finding extensive application in medicinal chemistry, natural product synthesis, and materials science.[2][3] Its value lies in the ability to construct conjugated enynes and arylalkynes, key structural motifs in a plethora of biologically active compounds and functional materials, under remarkably mild reaction conditions.[4]

This guide provides a comprehensive technical overview of the Sonogashira coupling, with a specific focus on the synthesis of Ethyl 4-(phenylethynyl)benzoate, a valuable intermediate in the development of various pharmaceuticals and advanced materials. We will delve into the mechanistic intricacies of the reaction, provide detailed, field-proven experimental protocols, and offer insights into optimizing reaction parameters for enhanced yield and purity.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling elegantly orchestrates the union of two distinct carbon frameworks through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[1] While the precise mechanism can be influenced by the specific reaction conditions, the generally accepted pathway provides a robust framework for understanding the transformation.

The palladium cycle commences with the oxidative addition of the aryl halide, in our case, ethyl 4-iodobenzoate, to a palladium(0) species. This step is often the rate-determining step and is influenced by the nature of the halide, with the reactivity order being I > OTf > Br > Cl.[5] Concurrently, the copper cycle facilitates the deprotonation of the terminal alkyne, phenylacetylene, by the amine base to form a copper acetylide intermediate. A crucial transmetalation step then occurs, where the acetylide moiety is transferred from the copper to the palladium center. The final step is a reductive elimination from the palladium(II) complex, which yields the desired product, this compound, and regenerates the active palladium(0) catalyst, thus completing the cycle.[2]

The presence of the copper co-catalyst is critical in the classical Sonogashira reaction as it accelerates the reaction and allows for milder conditions.[6] However, it can also promote an undesirable side reaction known as Glaser coupling, the homocoupling of the terminal alkyne.[7] This has led to the development of copper-free Sonogashira protocols, which often require different ligands or reaction conditions to proceed efficiently.[5]

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a standard palladium/copper co-catalyzed Sonogashira coupling. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Materials:

-

Ethyl 4-iodobenzoate (1.0 equiv)

-

Phenylacetylene (1.1 - 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)

-

Copper(I) iodide (CuI) (0.025 - 0.10 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 7.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, combine Ethyl 4-iodobenzoate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide. The use of an iodide is preferred over a bromide or chloride due to its higher reactivity, which allows for milder reaction conditions.[1]

-

Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas, such as nitrogen or argon, for 10-15 minutes. This is a critical step to prevent the oxidative homocoupling of phenylacetylene (Glaser coupling), which is promoted by the presence of oxygen.[7]

-

Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF, approximately 5 mL per mmol of Ethyl 4-iodobenzoate) followed by the amine base (e.g., triethylamine). The amine base serves a dual purpose: it acts as a solvent and, more importantly, it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide.[1] An excess of the base is used to ensure complete deprotonation and to neutralize the hydrogen halide byproduct formed during the reaction.

-

Alkyne Addition: Add the phenylacetylene dropwise to the stirred reaction mixture. A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions involving aryl iodides are typically complete within 1.5 to 3 hours.[1]

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step helps to remove the copper catalyst from the organic phase. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[1]

-

Purification: Wash the combined organic layers with brine to remove any remaining aqueous-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system, typically a mixture of hexane and ethyl acetate, to afford the pure this compound.[1]

Caption: A streamlined workflow for the synthesis of this compound via Sonogashira coupling.

Data Presentation: Optimizing Reaction Parameters

The yield and purity of this compound are highly dependent on the chosen reaction conditions. The following table summarizes key quantitative data and highlights the impact of different catalysts, solvents, and bases on the outcome of the Sonogashira coupling of ethyl 4-iodobenzoate and phenylacetylene.

| Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | THF | Triethylamine | Room Temp | 2 | 95 | [1] |

| Pd(PPh₃)₂Cl₂ / CuI | DMF | Triethylamine | Room Temp | 1.5 | 92 | [2] |

| Pd(OAc)₂ / PPh₃ (Copper-free) | DMF | Diisopropylethylamine | 80 | 12 | 88 | [2] |

| Pd/C (Copper-free) | Toluene | Triethylamine | 100 | 24 | 75 | |

| NiCl₂(PCy₃)₂ (Palladium-free) | t-Amyl alcohol | K₃PO₄ | 100 | 12 | 90+ |

Analysis of Parameters:

-

Catalyst: While the traditional Pd(PPh₃)₂Cl₂/CuI system provides excellent yields at room temperature, copper-free systems, such as those employing Pd(OAc)₂ with a phosphine ligand, can be advantageous in minimizing alkyne homocoupling, albeit often requiring higher temperatures.[2] Heterogeneous catalysts like Pd/C offer the benefit of easier catalyst removal and recycling. Notably, recent advancements have demonstrated the efficacy of less expensive nickel-based catalysts as a viable alternative to palladium.

-

Solvent: The choice of solvent can influence reaction rates and solubility of the reagents. Aprotic polar solvents like THF and DMF are commonly used and generally afford high yields.[1][2]

-

Base: Amine bases such as triethylamine and diisopropylethylamine are standard choices. The basicity and steric bulk of the amine can impact the rate of alkyne deprotonation. Inorganic bases like K₃PO₄ are often employed with alternative catalyst systems.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise during the Sonogashira coupling. Here are some common issues and their potential solutions:

-

Low or No Product Yield:

-

Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Pd(0) species can be sensitive to air and moisture.[5]

-

Poor Quality Reagents: Use pure starting materials. Impurities can poison the catalyst.

-

Insufficient Inert Atmosphere: Inadequate degassing can lead to catalyst decomposition and promote Glaser coupling.

-

-

Formation of Black Precipitate (Palladium Black): This indicates decomposition of the palladium catalyst. This can be caused by impurities, an inappropriate solvent, or incorrect temperature. Using high-purity reagents and solvents can mitigate this issue.[5]

-

Significant Alkyne Homocoupling (Glaser Coupling):

-

Oxygen Contamination: As mentioned, ensure a rigorously inert atmosphere.

-

Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is a highly effective solution.[5]

-

Conclusion

The Sonogashira coupling is a robust and versatile tool for the synthesis of arylalkynes, and its application in the preparation of this compound exemplifies its utility. By understanding the underlying mechanism, carefully selecting catalysts and reaction conditions, and adhering to rigorous experimental technique, researchers can consistently achieve high yields of the desired product. The ability to fine-tune the reaction through the selection of different catalyst systems, including emerging palladium alternatives, further enhances the strategic value of this powerful transformation in the landscape of modern organic synthesis.

References

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

- Lipshutz, B. H., & Mayer, A. (2012). Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. Organic Letters, 14(2), 494-497.

-

ResearchGate. (n.d.). Optimized synthetic procedures and yields for the preparation of 3-9. ResearchGate. [Link]

-

KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. ResearchGate. [Link]

- Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(11), 6047-6097.

- American Chemical Society. (2026). Pd(II)

- Journal of Chemical Education. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

-

ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4569-4589.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- American Chemical Society. (2014). Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis for Sonogashira Coupling. Organic Letters, 16(16), 4284-4287.

- National Institutes of Health. (2024).

- ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.

- American Chemical Society. (2016). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 35(11), 1836-1844.

- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6047-6097.

- Beilstein Journal of Organic Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 276-284.

- Royal Society of Chemistry. (2012). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Green Chemistry, 14(6), 1737-1744.

- American Chemical Society. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(9), 3560-3564.

- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.

- Indian Academy of Sciences. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Chemical Sciences, 117(6), 663-668.

- American Chemical Society. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics.

- American Chemical Society. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 76(11), 4527-4535.

- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.

- ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction.

Sources

An In-depth Technical Guide to Ethyl 4-(phenylethynyl)benzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(phenylethynyl)benzoate is a diarylalkyne, a class of organic compounds characterized by an acetylene unit linking two aryl groups. This rigid, linear scaffold has garnered significant interest in medicinal chemistry and materials science. The presence of the ester functionality provides a handle for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications, particularly in the realm of agrochemicals and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄O₂ | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| CAS Number | 63164-96-5 | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 74–76 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as chloroform (CDCl₃), tetrahydrofuran (THF), and ethyl acetate. Insoluble in water. | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR): [2]

-

δ 8.02–8.05 (m, 2H): Aromatic protons on the benzoate ring, ortho to the ester group.

-

δ 7.54–7.61 (m, 4H): Aromatic protons on the benzoate ring, meta to the ester group, and aromatic protons on the phenyl ring.

-

δ 7.35–7.39 (m, 3H): Aromatic protons on the phenyl ring.

-

δ 4.36–4.44 (q, J = 7.1 Hz, 2H): Methylene protons (-CH₂-) of the ethyl ester group.

-

δ 1.39–1.44 (t, J = 7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl ester group.

¹³C NMR (Carbon-13 NMR): [2]

-

δ 166.3: Carbonyl carbon of the ester group.

-

δ 131.9, 131.7, 130.0, 129.7, 128.9, 128.6, 128.1, 122.9: Aromatic carbons.

-

δ 92.5, 88.9: Acetylenic carbons.

-

δ 61.3: Methylene carbon (-CH₂-) of the ethyl ester group.

-

δ 14.5: Methyl carbon (-CH₃) of the ethyl ester group.

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic IR absorption bands for this compound are predicted to be:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~2220 | Medium-Weak | C≡C Stretch (Alkyne) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1270, ~1100 | Strong | C-O Stretch (Ester) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of approximately 250. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 205.

-

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 221.

-

Cleavage of the ester group to yield the phenylethynylbenzoyl cation at m/z 205.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Sonogashira Coupling Workflow

Caption: A generalized workflow for the Sonogashira synthesis of this compound.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

-

Ethyl 4-iodobenzoate

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-iodobenzoate (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Under the inert atmosphere, add anhydrous THF (5-10 mL per mmol of ethyl 4-iodobenzoate) followed by triethylamine (3.0 equiv).

-

Add phenylacetylene (1.2 equiv) dropwise to the stirred reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a yellow solid.[2]

Quality Control

The purity of the synthesized this compound can be assessed by several methods:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a gradient of acetonitrile and water as the mobile phase can be employed for purity determination. Detection is typically carried out using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~254 nm).

-

Elemental Analysis: The elemental composition of the purified compound can be determined and compared with the theoretical values for C₁₇H₁₄O₂ (C, 81.58%; H, 5.64%).

-

NMR Spectroscopy: The ¹H and ¹³C NMR spectra should be clean and show no significant impurity peaks.

Applications in Drug Development and Agrochemicals

The rigid diarylalkyne scaffold of this compound and its derivatives makes them attractive candidates for applications in drug discovery and agrochemical development.

Plant Growth Regulation

Recent studies have highlighted the potent biological activity of the corresponding carboxylic acid, 4-(phenylethynyl)benzoic acid (PEBA), as a plant growth regulator. PEBA has been shown to:

-

Inhibit tomato seed germination at very low concentrations.

-

Effectively suppress lateral branching in tomato plants, a process known as chemical pruning.

-

Inhibit preharvest sprouting in cereals like wheat and rice.

The mechanism of action is thought to involve the suppression of gibberellin (GA) accumulation and reactive oxygen species (ROS) generation. Given that esters can be hydrolyzed in vivo to their corresponding carboxylic acids, this compound could potentially serve as a pro-drug for PEBA, offering advantages in terms of formulation and delivery.

Potential in Drug Discovery

While specific studies on the drug development applications of this compound are limited, the diarylalkyne motif is present in a number of biologically active compounds. The rigid nature of the alkyne linker can be advantageous in positioning functional groups for optimal interaction with biological targets. Areas of potential interest for derivatives of this compound include:

-

Anticancer Agents: The cytotoxicity of various aromatic esters and alkyne-containing compounds has been demonstrated. Further modification of the this compound scaffold could lead to the development of novel anticancer agents.

-

Enzyme Inhibitors: The linear geometry of the phenylethynyl group can be exploited to design inhibitors that fit into the active sites of enzymes.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a versatile building block with well-defined physicochemical properties and a straightforward synthetic route. Its rigid diarylalkyne structure and the presence of a modifiable ester group make it a valuable intermediate in the synthesis of a wide range of organic molecules. The recent discovery of the potent plant growth regulatory activity of its corresponding carboxylic acid opens up exciting new avenues for its application in agriculture. Further research into the biological activities of this compound and its derivatives is warranted and may lead to the development of novel therapeutic agents or agrochemicals.

References

- Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

- Flow Chemistry: Sonogashira Coupling. (n.d.).

Sources

Ethyl 4-(phenylethynyl)benzoate CAS number 63164-96-5

An In-depth Technical Guide to Ethyl 4-(phenylethynyl)benzoate (CAS: 63164-96-5)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, and strategic applications, grounded in established scientific principles and methodologies.

Introduction: The Strategic Value of a Diarylalkyne Scaffold

This compound, identified by CAS Number 63164-96-5, is a diarylalkyne derivative featuring a rigid, linear scaffold that connects a phenyl group and an ethyl benzoate moiety. This structural rigidity is of paramount importance in medicinal chemistry and materials science. Unlike flexible alkyl chains, the alkyne linker locks the two aromatic systems in a well-defined spatial orientation. This allows for precise probing of binding pockets in biological targets such as enzymes and receptors, making it an invaluable building block for structure-activity relationship (SAR) studies. The ester functional group provides a versatile handle for subsequent chemical modifications, enabling its incorporation into more complex molecular architectures.

Physicochemical Properties and Spectroscopic Fingerprint

Accurate characterization is the bedrock of chemical research. The identity and purity of this compound are unequivocally established through a combination of physical and spectroscopic data.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 63164-96-5 | [1][2][3] |

| Molecular Formula | C₁₇H₁₄O₂ | [1][4] |

| Molecular Weight | 250.29 g/mol | [1][4] |

| IUPAC Name | ethyl 4-(2-phenylethynyl)benzoate | [1] |

| Appearance | Yellow solid | [5] |

| Melting Point | 74–76 °C | [5] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | [1] |

| InChIKey | JOXFGLUYWQJUQC-UHFFFAOYSA-N | [1] |

Spectroscopic Analysis: The Signature of Purity

The following data, typically acquired using deuterated chloroform (CDCl₃) as the solvent, provides a definitive structural fingerprint.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is critical for confirming the presence of the ethyl group and the specific arrangement of protons on the aromatic rings.

-

δ 8.02–8.05 (m, 2H): Aromatic protons on the benzoate ring, ortho to the ester group.

-

δ 7.54–7.61 (m, 4H): Aromatic protons on the benzoate ring (meta to the ester) and the phenylethynyl group.

-

δ 7.35–7.39 (m, 3H): Remaining aromatic protons on the phenylethynyl group.

-

δ 4.36–4.44 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester, split into a quartet by the adjacent methyl group.

-

δ 1.39–1.44 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester, split into a triplet by the adjacent methylene group.[5]

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework, including the distinct signals of the carbonyl and alkyne carbons.

-

δ 166.3: Carbonyl carbon (C=O) of the ester.

-

δ 131.9, 131.7, 130.0, 129.7, 128.9, 128.6, 128.1: Aromatic carbons.

-

δ 122.9: Quaternary aromatic carbon attached to the alkyne.

-

δ 92.5, 88.9: Alkyne carbons (-C≡C-).

-

δ 61.3: Methylene carbon (-OCH₂CH₃).

-

δ 14.5: Methyl carbon (-OCH₂CH₃).[5]

Synthesis: The Sonogashira Coupling Pathway

The most reliable and high-yielding method for synthesizing this compound is the Sonogashira cross-coupling reaction .[6][7] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (ethyl 4-halobenzoate), catalyzed by a palladium complex.

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂): The palladium center is the engine of the catalytic cycle, orchestrating the oxidative addition and reductive elimination steps. Air-stable precatalysts are often favored for their ease of handling.[7]

-

Copper(I) Co-catalyst (e.g., CuI): In the classic Sonogashira reaction, copper(I) facilitates the crucial transmetalation step by forming a copper(I) acetylide intermediate, which then transfers the acetylenic group to the palladium center. While effective, copper can lead to undesirable alkyne homocoupling (Glaser coupling), prompting the development of copper-free protocols.[7]

-

Base (e.g., Triethylamine, Piperidine, K₂CO₃): The base is essential for two reasons. First, it deprotonates the terminal alkyne to form the reactive acetylide anion. Second, it neutralizes the hydrogen halide (HX) produced during the reaction, preventing catalyst deactivation.

-

Solvent (e.g., THF, DMA, DMSO): The solvent must be able to dissolve all reactants and catalysts and is often chosen based on the reaction temperature and specific catalyst system.

Mechanism: The Catalytic Cycle

The Sonogashira coupling proceeds via a well-established catalytic cycle, which provides a self-validating framework for understanding and optimizing the reaction.

Sources

- 1. This compound | C17H14O2 | CID 4654671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 63164-96-5|this compound|BLDpharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. canbipharm.com [canbipharm.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 4-(phenylethynyl)benzoate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(phenylethynyl)benzoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₇H₁₄O₂), a diarylalkyne of significant interest in materials science and as a synthetic intermediate.[1] We delve into the core analytical techniques essential for its structural elucidation and purity confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is structured to provide not just raw data, but a field-proven interpretation, explaining the causal relationships between molecular structure and spectral features. The methodologies described herein represent a self-validating workflow, ensuring the highest degree of scientific integrity for researchers in synthetic chemistry and drug development.

Context: Synthesis and Sample Preparation

The unequivocal identification of a compound begins with an understanding of its synthesis. This compound is commonly synthesized via a Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (ethyl 4-iodobenzoate), providing a direct and efficient route to the target molecule.

Experimental Protocol: Sonogashira Coupling

A typical laboratory-scale synthesis serves as the foundation for our analysis:

-

Reaction Setup: A sealable reaction tube is charged with a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

Reagent Addition: Ethyl 4-iodobenzoate and phenylacetylene are added to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: The mixture is stirred at an appropriate temperature (ranging from room temperature to gentle heating) until reaction completion is indicated by thin-layer chromatography (TLC).

-

Workup and Purification: The crude product is subjected to an aqueous workup, extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated. Final purification is achieved via flash column chromatography on silica gel.

The resulting pure, solid sample is then prepared for spectroscopic analysis. For NMR, the sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃). For IR, a KBr pellet or thin film method is used. For MS, the sample is introduced into the instrument, often via a direct insertion probe or following gas chromatography.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and the connectivity of neighboring protons (spin-spin coupling). [2] Experimental Protocol:

-

Instrument: 300 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Temperature: 25 °C

Data Summary:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 8.02–8.05 | Doublet (d)* | 8.1 | 2H | Hc |

| 2 | 7.54–7.61 | Multiplet (m) | - | 4H | Hb, He |

| 3 | 7.35–7.39 | Multiplet (m) | - | 3H | Hf, Hg |

| 4 | 4.36–4.44 | Quartet (q) | 7.1 | 2H | H₂ |

| 5 | 1.39–1.44 | Triplet (t) | 7.1 | 3H | H₁ |

| Note: Although described as a multiplet in the source, this signal is expected to be a doublet for a para-substituted pattern. |

Interpretation:

-

Ethyl Group (Signals 4 & 5): The triplet at 1.42 ppm integrating to 3H is characteristic of a methyl group (H₁) adjacent to a methylene group. [3]The quartet at 4.40 ppm integrating to 2H corresponds to the methylene group (H₂) adjacent to the methyl group and deshielded by the adjacent ester oxygen. The mutual coupling constant of J = 7.1 Hz confirms their connectivity. [4]* Aromatic Region (Signals 1, 2, 3): Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm. [5] * The downfield signal at ~8.04 ppm (Hc) corresponds to the two protons ortho to the electron-withdrawing ethyl ester group. Their deshielding is a direct consequence of the carbonyl's inductive and resonance effects.

-

The signal at ~7.58 ppm (Hb) corresponds to the two protons meta to the ester group. [4] * The multiplet at ~7.58 ppm also contains the two protons on the terminal phenyl ring ortho to the alkyne (He). The multiplet centered around 7.37 ppm accounts for the remaining three protons (meta and para, Hf and Hg) of the terminal phenyl ring. [4]The overlap of signals Hb and He is common in this type of structure.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol:

-

Instrument: 75 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Mode: Proton-decoupled

Data Summary:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 166.3 | C₄ (C=O) | Ester carbonyl carbon, highly deshielded. |

| 131.9 | Ce | Aromatic CH carbon. |

| 131.7 | Cb | Aromatic CH carbon. |

| 130.0 | Cg | Aromatic CH carbon. |

| 129.7 | Ca | Quaternary aromatic carbon attached to the ester. |

| 128.9 | Cc | Aromatic CH carbon. |

| 128.6 | Cf | Aromatic CH carbon. |

| 128.1 | Cd | Quaternary aromatic carbon attached to the alkyne. |

| 122.9 | Ch | Quaternary aromatic carbon attached to the alkyne. |

| 92.5 | C₈ or C₉ | Alkyne quaternary carbon. |

| 88.9 | C₈ or C₉ | Alkyne quaternary carbon. |

| 61.3 | C₂ (-CH₂-) | Methylene carbon, deshielded by oxygen. |

| 14.5 | C₁ (-CH₃) | Methyl carbon. |

| (Data sourced from)[4] |

Interpretation:

-

Carbonyl Carbon (166.3 ppm): The signal at 166.3 ppm is unequivocally assigned to the ester carbonyl carbon (C₄), which is significantly deshielded. [4]* Aromatic Carbons (122-132 ppm): Aromatic carbons typically resonate in the 120-150 ppm range. [5]The presence of multiple signals in this region confirms the two distinct phenyl rings. Quaternary carbons (Ca, Cd, Ch) generally show lower intensity peaks.

-

Alkyne Carbons (88.9, 92.5 ppm): The two signals at 88.9 and 92.5 ppm are characteristic of sp-hybridized alkyne carbons. [4]Their chemical shifts are upfield relative to aromatic carbons due to the magnetic anisotropy of the triple bond.

-

Ethyl Group Carbons (14.5, 61.3 ppm): The upfield signal at 14.5 ppm is the terminal methyl carbon (C₁), while the signal at 61.3 ppm is the methylene carbon (C₂) deshielded by the adjacent oxygen atom. [4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. [6] Experimental Protocol:

-

Method: KBr pellet or thin film on NaCl plates

-

Range: 4000 - 400 cm⁻¹

Data Summary (Predicted Key Absorptions):

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (sp²) |

| ~2980-2850 | C-H stretch | Alkyl (sp³) |

| ~2220 | C≡C stretch | Internal Alkyne |

| ~1720 | C=O stretch | Conjugated Ester |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1270, ~1100 | C-O stretch | Ester |

| (Frequencies based on standard correlation tables)[7][8] |

Interpretation:

-

Carbonyl Stretch (~1720 cm⁻¹): A strong, sharp absorption around 1720 cm⁻¹ is the most prominent feature and is diagnostic for the ester carbonyl (C=O) group. The frequency is slightly lower than a typical saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic ring. [9][10]* Alkyne Stretch (~2220 cm⁻¹): A sharp, medium-to-weak intensity peak is expected in the 2100-2260 cm⁻¹ region, corresponding to the C≡C triple bond stretch. [6]For internal alkynes like this, the peak can sometimes be weak.

-

C-O Stretches (~1270, ~1100 cm⁻¹): Two strong absorptions are expected for the ester C-O bonds: one for the C(=O)-O stretch and another for the O-C₂H₅ stretch. [8]* C-H Stretches: The region above 3000 cm⁻¹ will feature peaks for the aromatic sp² C-H stretches, while the region just below 3000 cm⁻¹ will show the sp³ C-H stretches of the ethyl group. [9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) at 70 eV

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

Data Summary (Predicted Fragments):

| m/z | Ion | Proposed Fragment Identity |

| 250 | [M]⁺• | Molecular Ion (C₁₇H₁₄O₂) |

| 221 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 205 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 177 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| 102 | [C₈H₆]⁺• | Phenylacetylene radical cation |

| (Molecular weight confirmed by PubChem)[11] |

Interpretation:

-

Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at m/z = 250, corresponding to the molecular formula C₁₇H₁₄O₂. [11]This is the most critical piece of information, confirming the molecular weight.

-

Key Fragmentations: EI-MS of ethyl esters typically shows characteristic fragmentation patterns. [12] * Loss of the Ethoxy Radical: A prominent peak is expected at m/z = 205, resulting from the cleavage of the C-O single bond to lose an ethoxy radical (•OC₂H₅, 45 Da). This forms a stable benzoyl-substituted acylium ion. [13] * Loss of the Ethyl Radical: A peak at m/z = 221 can arise from the loss of the ethyl radical (•C₂H₅, 29 Da).

-

Further Fragmentation: The acylium ion at m/z 205 can further lose carbon monoxide (CO, 28 Da) to give a fragment at m/z = 177.

-

Integrated Analysis and Conclusion

The collective spectroscopic data provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, including the connectivity of the ethyl group and the substitution pattern of the two aromatic rings. IR spectroscopy confirms the presence of the key functional groups—the conjugated ester and the internal alkyne. Finally, mass spectrometry verifies the molecular weight and shows fragmentation patterns consistent with the proposed structure. This integrated, multi-technique approach forms a self-validating system that is fundamental to modern chemical research, ensuring the identity and purity of synthesized compounds.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of compound.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]

-

Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

Sources

- 1. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. This compound | C17H14O2 | CID 4654671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tutorchase.com [tutorchase.com]

A Technical Guide to the Synthesis of Ethyl 4-(phenylethynyl)benzoate: Foundational Starting Materials and Core Methodology

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the essential starting materials and core synthetic methodologies for the preparation of Ethyl 4-(phenylethynyl)benzoate. This valuable compound serves as a critical building block in the synthesis of a wide array of functional molecules for medicinal chemistry and materials science. The primary focus of this guide is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of the key carbon-carbon bond in the target molecule. We will delve into the rationale behind the selection of starting materials, the roles of various reagents, and provide a detailed, field-proven experimental protocol.

Introduction: The Significance of this compound

This compound is a para-disubstituted benzene derivative featuring both an ester and a phenylethynyl group. This unique combination of functional groups makes it a highly versatile intermediate in organic synthesis. The ester moiety can be readily transformed into other functional groups such as aldehydes, alcohols, or amides, while the alkyne can participate in a variety of reactions, including cycloadditions and further cross-coupling reactions. This versatility allows for the construction of complex molecular architectures with potential applications in pharmaceuticals, organic electronics, and advanced materials.

The most efficient and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction, developed by Kenkichi Sonogashira, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is prized for its mild conditions and broad functional group tolerance, making it an indispensable tool in modern organic synthesis.[1]

Core Starting Materials: A Deliberate Selection

The success of the Sonogashira coupling for the synthesis of this compound hinges on the judicious selection of two primary starting materials: an ethyl 4-halobenzoate and phenylacetylene.

The Aryl Halide: Ethyl 4-halobenzoate

The choice of the halogen atom on the ethyl benzoate scaffold is a critical parameter influencing reaction efficiency. The reactivity of the aryl halide in the Sonogashira coupling follows the general trend: I > Br > Cl > F. For this reason, Ethyl 4-iodobenzoate is the preferred starting material. Its high reactivity allows for milder reaction conditions and often leads to higher yields and shorter reaction times. While ethyl 4-bromobenzoate can also be used, it may require more forcing conditions, such as higher temperatures or more active catalyst systems.

The Terminal Alkyne: Phenylacetylene

Phenylacetylene serves as the source of the phenylethynyl moiety. It is a commercially available and relatively inexpensive terminal alkyne. The terminal proton on the sp-hybridized carbon is sufficiently acidic to be removed by a suitable base, allowing for the formation of a copper(I) acetylide intermediate, a key step in the catalytic cycle.

The Catalytic System and Reagents: Enabling the Transformation

The Sonogashira reaction is a catalyzed process, requiring a synergistic combination of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent.

The Palladium Catalyst

The palladium catalyst is the workhorse of the Sonogashira coupling, facilitating the oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired product. Common and effective palladium catalysts include:

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂): A stable, commercially available, and widely used catalyst for Sonogashira reactions.[1]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): Another common choice, although it can be more sensitive to air and moisture than its palladium(II) counterpart.

The Copper(I) Co-catalyst

The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. Copper(I) iodide (CuI) is the most frequently used co-catalyst for this purpose.[1] While copper-free Sonogashira protocols exist, the copper-co-catalyzed reaction is often more efficient for this type of transformation.[4]

The Amine Base

An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Common choices include:

-

Triethylamine (Et₃N)

-

Diisopropylamine (DIPEA)

The base should be anhydrous to prevent unwanted side reactions.

The Solvent

The reaction is typically carried out in an anhydrous, degassed solvent to prevent the deactivation of the catalyst and the occurrence of side reactions. Suitable solvents include:

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Toluene

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the synthesis of this compound via a Sonogashira coupling reaction.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Ethyl 4-iodobenzoate | 276.06 | 1.0 | 1.0 |

| Phenylacetylene | 102.13 | 1.2 | 1.2 |

| Bis(triphenylphosphine)palladium(II) chloride | 701.90 | 0.02 | 0.02 |

| Copper(I) iodide | 190.45 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Ethyl 4-iodobenzoate (1.0 mmol), Bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and Copper(I) iodide (0.04 mmol).

-

Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask. Stir the mixture for 5-10 minutes at room temperature.

-

Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.[5]

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.[6][7]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The Sonogashira coupling of ethyl 4-iodobenzoate and phenylacetylene provides a robust and efficient route to this compound. A thorough understanding of the roles of the starting materials, catalyst, co-catalyst, base, and solvent is paramount for a successful synthesis. The protocol detailed in this guide offers a reliable and reproducible method for the preparation of this valuable synthetic intermediate, empowering researchers in their pursuit of novel molecules for a wide range of applications.

References

- Benchchem. (n.d.). Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes.

- FAQ. (n.d.). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions.

- Benchchem. (n.d.). A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate.

- Supporting Information. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Wikipedia. (n.d.). Sonogashira coupling.

Sources

Ethyl 4-(phenylethynyl)benzoate derivatives and analogs

An In-depth Technical Guide to Ethyl 4-(phenylethynyl)benzoate Derivatives and Analogs

Executive Summary

The this compound (EPEB) core represents a class of organic molecules built upon a rigid, conjugated scaffold. This structure, characterized by two aromatic rings linked by an ethynyl (alkyne) bridge, offers a unique combination of linearity, electronic conductivity, and synthetic versatility. These properties have established EPEB and its analogs as privileged building blocks in diverse scientific fields. In medicinal chemistry, this scaffold serves as a basis for developing novel therapeutic agents, including kinase inhibitors and anti-cancer compounds. In materials science, its inherent photophysical properties are harnessed for the creation of advanced organic electronics, photochromic materials, and fluorescent probes. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of EPEB derivatives, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

The Phenylethynyl Benzoate Scaffold: A Structural Overview

At its core, this compound is a diarylalkyne. Its structure is defined by three key components: a phenyl ring, a benzoate moiety with an ethyl ester, and a rigid alkyne linker connecting them.

-

Aromatic Systems: The two phenyl rings provide a foundation for extensive π-conjugation, which is fundamental to the molecule's electronic and photophysical properties. These rings are synthetically accessible points for substitution, allowing for the fine-tuning of steric and electronic characteristics.

-

Alkyne Linker: The carbon-carbon triple bond imparts a distinct linear geometry and rigidity to the molecular backbone. This feature is critical in drug design for creating molecules that can span specific distances within protein binding pockets and in materials science for ensuring ordered molecular packing in thin films.

-

Benzoate Group: The ethyl benzoate group is an electron-withdrawing moiety that significantly influences the electronic landscape of the molecule. The ester functionality also provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, expanding the synthetic possibilities.

The combination of these features makes the EPEB scaffold a powerful platform for systematic chemical exploration.

Synthesis and Characterization

The construction of the EPEB scaffold and its derivatives is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method.

The Sonogashira Coupling: A Cornerstone of Synthesis

The Sonogashira reaction is a highly efficient method for forming C(sp)-C(sp²) bonds, making it ideal for linking a terminal alkyne (like phenylacetylene) to an aryl halide (like ethyl 4-iodobenzoate).[1][2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Causality in Experimental Design: The choice of catalyst, base, and solvent is critical for reaction efficiency. Palladium(0) is the active catalytic species. Air-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often used because they are reduced in situ to Pd(0). The copper(I) co-catalyst facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] The amine base (e.g., triethylamine or diisopropylamine) serves to neutralize the hydrogen halide byproduct and acts as a solvent. However, copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne and to simplify purification, particularly in pharmaceutical applications.[3]

Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira coupling reaction.

Experimental Protocol: General Synthesis of this compound

This protocol is a self-validating system. Successful synthesis is confirmed by the consumption of starting materials (monitored by TLC) and the appearance of the product, which can be purified and characterized.

-

Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add ethyl 4-iodobenzoate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

-

Solvent Addition: Add degassed triethylamine (Et₃N) (5 mL per mmol of aryl halide). The solvent should be sufficiently dry to prevent unwanted side reactions.

-

Reactant Addition: Add phenylacetylene (1.1 eq) dropwise to the stirred solution at room temperature. A color change is often observed.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until Thin Layer Chromatography (TLC) indicates complete consumption of the ethyl 4-iodobenzoate. The causality here is that heat provides the necessary activation energy to drive the catalytic cycle to completion.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and amine salts.

-

Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.[4] A high yield of a yellow solid is expected.[5]

Physicochemical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₂ | [6][7] |

| Molecular Weight | 250.29 g/mol | [6][8] |

| Appearance | Yellow solid | [5] |

| Melting Point | 74–76 °C | [5] |

| ¹H NMR (CDCl₃, δ ppm) | 8.02–8.05 (m, 2H), 7.54–7.61 (m, 4H), 7.35–7.39 (m, 3H), 4.36–4.44 (q, J = 7.1 Hz, 2H), 1.39–1.44 (t, J = 7.1 Hz, 3H) | [5] |

| ¹³C NMR (CDCl₃, δ ppm) | 166.3, 131.9, 131.7, 130.0, 129.7, 128.9, 128.6, 128.1, 122.9, 92.5, 88.9, 61.3, 14.5 | [5] |

Applications in Drug Discovery and Medicinal Chemistry

The rigid nature of the EPEB scaffold makes it an excellent tool for probing the topology of protein binding sites. By functionalizing the terminal phenyl rings, medicinal chemists can design ligands that position key pharmacophoric features at precise distances and orientations.

EPEB Analogs as Anticancer Agents

Derivatives of the diarylalkyne scaffold have shown promise as cytotoxic agents against various cancer cell lines.[9] The mechanism often involves the inhibition of critical cellular processes like signal transduction or cell division. For example, analogs of the kinase inhibitor DJ4, which features a related structural motif, have been developed to selectively target ROCK and MRCK kinases, enzymes implicated in cancer cell migration and proliferation.[10]

Hypothetical Signaling Pathway Inhibition

Caption: Experimental workflow to verify Aggregation-Induced Emission (AIE) behavior.

Organic Electronics

The rigid, rod-like structure and conjugated system of EPEB derivatives make them suitable candidates for use as components in organic electronic devices. They can be incorporated as building blocks in organic semiconductors or as host materials in organic light-emitting diodes (OLEDs). The ability to tune their electronic properties through substitution allows for the rational design of materials with specific energy levels (HOMO/LUMO) to optimize device performance. [11]

Future Directions and Outlook

The this compound scaffold remains a fertile ground for scientific innovation. Future research is likely to focus on several key areas:

-

Asymmetric Synthesis: Developing catalytic methods to introduce chirality will open doors to new applications in stereoselective recognition and pharmacology.

-

Polymerization: Using bifunctional EPEB analogs as monomers can lead to the creation of novel conjugated polymers with tailored electronic and optical properties for advanced applications in flexible electronics and sensors.

-

Bioconjugation: Functionalizing the scaffold for attachment to biomolecules could yield targeted drug delivery systems or highly specific biological probes.

The simplicity, rigidity, and synthetic tractability of the EPEB framework ensure its continued relevance as a platform for addressing complex challenges in both medicine and materials science.

References

-

Title: Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes Source: JACS Au - ACS Publications URL: [Link]

-

Title: Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information Source: ACS Publications URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior Source: PMC - NIH URL: [Link]

-

Title: Palladium Nanoparticles Supported on Poly(N-vinylpyrrolidone)-Grafted Silica as an Efficient Catalyst for Copper-Free Sonogashira and Suzuki Cross-Coupling Reactions - Supplementary Information Source: Journal of the Brazilian Chemical Society URL: [Link]

-

Title: Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions Source: Royal Society of Chemistry URL: [Link]

-

Title: Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner Source: Plant and Cell Physiology URL: [Link]

-

Title: Characterization of Anticancer Effects of the Analogs of DJ4, a Novel Selective Inhibitor of ROCK and MRCK Kinases Source: PMC - PubMed Central URL: [Link]

-

Title: Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism Source: PubMed URL: [Link]

-

Title: Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo Source: PubMed URL: [Link]

-

Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: PMC URL: [Link]

-

Title: Recent advances in pharmacological activity of benzothiazole derivatives Source: ResearchGate (PDF) URL: [Link]

-

Title: A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells Source: MDPI URL: [Link]

-

Title: Fluorescence line-narrowing studies of antibody-benzo[a]pyrene tetrol complexes Source: PubMed URL: [Link]

-

Title: Antitumor agents 247. New 4-ethoxycarbonylethyl curcumin analogs as potential antiandrogenic agents Source: PubMed URL: [Link]

-

Title: Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix Source: MDPI URL: [Link]

-

Title: Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract Source: MDPI URL: [Link]

-

Title: Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions - Supporting Information Source: ACS Publications URL: [Link]

-

Title: Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition Source: PubMed Central URL: [Link]

-

Title: Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix Source: ResearchGate (PDF) URL: [Link]

-

Title: AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING Source: CORE URL: [Link]

-

Title: Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review Source: PubMed URL: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. This compound | C17H14O2 | CID 4654671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 63164-96-5|this compound|BLDpharm [bldpharm.com]